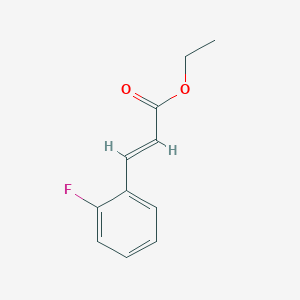

ethyl (E)-3-(2-fluorophenyl)prop-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(2-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIVHDQJCFLRRB-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of Ethyl E 3 2 Fluorophenyl Prop 2 Enoate

Reactions at the Ester Moiety

The ethyl ester group is a key functional handle, susceptible to transformations such as reduction and transesterification.

Reduction Transformations

The ester functionality of ethyl (E)-3-(2-fluorophenyl)prop-2-enoate can be reduced to a primary alcohol, yielding (E)-3-(2-fluorophenyl)prop-2-en-1-ol, also known as 2-fluorocinnamyl alcohol. This transformation preserves the carbon-carbon double bond. The selective reduction of the ester in the presence of an alkene is typically achieved using powerful hydride-based reducing agents. While direct studies on this specific fluorinated ester are not prevalent, the reduction of cinnamates and related unsaturated esters is well-documented. For instance, the selective hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol is a widely studied process. mdpi.com Biocatalytic cascades have also been developed to convert trans-cinnamic acid to cinnamyl alcohol. nih.gov These conversions highlight the feasibility of selectively targeting the carbonyl group.

| Reducing Agent | Expected Product | Typical Conditions | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | (E)-3-(2-fluorophenyl)prop-2-en-1-ol | Anhydrous ether or THF, 0 °C to r.t. | Powerful, unselective reagent; capable of reducing the C=C bond under certain conditions, though typically favors the ester. |

| Diisobutylaluminium hydride (DIBAL-H) | (E)-3-(2-fluorophenyl)prop-2-en-1-ol | Anhydrous toluene (B28343) or CH₂Cl₂, -78 °C | Often provides higher selectivity for ester reduction over alkene reduction at low temperatures. Can also yield the aldehyde if stoichiometry is controlled. |

| Catalytic Hydrogenation (e.g., H₂/Ru-Sn) | (E)-3-(2-fluorophenyl)prop-2-en-1-ol | High pressure, specific catalysts | Catalyst choice is crucial for selectively reducing the C=O bond over the C=C bond. mdpi.com |

Transesterification Processes

Transesterification is a fundamental reaction where the ethyl group of the ester is exchanged for the alkyl group of a different alcohol (alcoholysis). mdpi.com This process is typically reversible and catalyzed by acids, bases, or enzymes. youtube.comyoutube.com For this compound, this reaction would allow for the synthesis of a variety of other alkyl (E)-3-(2-fluorophenyl)prop-2-enoates. The reaction equilibrium can be driven towards the desired product by using a large excess of the new alcohol. Studies on vegetable oils and simple esters like ethyl cinnamate (B1238496) have optimized conditions for high conversion yields. researchgate.netnih.govmdpi.com

| Catalyst Type | Example Catalyst | General Mechanism | Key Characteristics |

|---|---|---|---|

| Base-Catalyzed | Sodium methoxide (B1231860) (NaOMe), Sodium hydroxide (B78521) (NaOH) mdpi.com | The alkoxide of the new alcohol acts as a nucleophile, attacking the ester carbonyl. This is highly efficient but sensitive to free fatty acids and water. youtube.com | Fast reaction rates at mild temperatures. |

| Acid-Catalyzed | Sulfuric acid (H₂SO₄), Solid acid catalysts (e.g., Amberlyst-15) mdpi.comresearchgate.net | Protonation of the carbonyl oxygen activates the ester toward nucleophilic attack by the new alcohol. | Less sensitive to free acids in the substrate but generally requires higher temperatures and longer reaction times. |

| Enzyme-Catalyzed | Immobilized lipases (e.g., Novozym 435, Lipozyme TLIM) researchgate.netnih.gov | The enzyme's active site facilitates the acyl transfer from the ester to the new alcohol. | High selectivity and mild reaction conditions, but enzymes can be more expensive and have specific substrate and solvent requirements. nih.gov |

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is part of an α,β-unsaturated system, which makes it electron-deficient and a prime site for specific types of addition reactions.

Cycloaddition Reactions (e.g., [2+2] Photodimerization with Related Systems)

Cinnamate esters are well-known to undergo [2+2] photodimerization upon exposure to UV light, leading to the formation of cyclobutane (B1203170) rings. researchgate.netrsc.org This reaction can be initiated directly or, more efficiently, through the use of a photosensitizer that facilitates the formation of a triplet-state cinnamate ester. acs.orgrsc.org The dimerization can result in various regio- and stereoisomers (e.g., truxillic and truxinic acid derivatives), and controlling this selectivity is a significant area of research. Recent advancements utilize visible-light photocatalysts, such as specific iridium(III) complexes, to achieve high yields and diastereoselectivity, often favoring the trans-isomers. rsc.orgrsc.org The presence of substituents on the phenyl ring can influence the packing in the solid state and the electronic properties, thereby affecting the reaction's efficiency and outcome. Lewis acids have also been shown to catalyze and control the stereoselectivity of these cycloadditions. researchgate.netosti.govlookchem.com

| Method | Catalyst/Conditions | Typical Product Type | Reference |

|---|---|---|---|

| Direct Irradiation | UV light, solid-state or concentrated solution | Mixture of cyclobutane dimers | digitellinc.com |

| Triplet Sensitization | UV light, benzophenone | Head-to-tail and head-to-head dimers | researchgate.net |

| Visible-Light Photocatalysis | Ir(III) complex, blue LEDs | High diastereoselectivity for trans-dimers | rsc.org |

| Lewis Acid Catalysis | SnCl₄ or chiral oxazaborolidines | Enhanced efficiency and stereoselectivity | acs.orgresearchgate.net |

| Template-Directed | Covalent templates (e.g., 1,8-naphthalenediol) | Full regio- and diastereocontrol in the solid state | digitellinc.com |

Transformations Involving the 2-Fluorophenyl Moiety

The 2-fluorophenyl group itself can participate in reactions, primarily nucleophilic or electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring can be displaced by strong nucleophiles. This SNAr reaction is facilitated by the presence of an electron-withdrawing group ortho or para to the leaving group. masterorganicchemistry.comwikipedia.org The (E)-prop-2-enoate substituent, being electron-withdrawing, activates the ring for such a substitution. In SNAr reactions involving halogens, fluoride (B91410) is an excellent leaving group because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. masterorganicchemistry.comyoutube.com

Electrophilic Aromatic Substitution (EAS): In an EAS reaction, an incoming electrophile substitutes a hydrogen atom on the aromatic ring. The outcome is governed by the directing effects of the existing substituents. The fluorine atom is a deactivating but ortho, para-director, while the (E)-prop-2-enoate group is a deactivating meta-director. youtube.com The combined effect of these two deactivating groups would make electrophilic substitution on this ring challenging, requiring harsh conditions. If a reaction were to occur, the position of substitution would be complex to predict, likely resulting in a mixture of products directed by a combination of these competing influences.

Aromatic Functionalization Strategies

The phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. A notable example is the nitration of the aromatic ring.

The presence of the fluorine atom and the deactivating acrylate (B77674) group influences the regioselectivity of these reactions. A commercially available derivative, ethyl (2E)-3-(2-fluoro-5-nitrophenyl)prop-2-enoate, demonstrates that nitration occurs at the position para to the fluorine atom and meta to the propenoate side chain. sigmaaldrich.com This substitution pattern is consistent with the directing effects of the substituents on the aromatic ring.

Detailed experimental conditions for such functionalization reactions are crucial for their application in synthesis. For instance, the nitration of a similar compound, ethyl (E)-3-(3-nitrophenyl)prop-2-enoate, is achieved by reacting cinnamic acid with nitric acid. While specific conditions for the 2-fluoro analogue are not detailed in the available literature, the existence of the 2-fluoro-5-nitro derivative confirms the feasibility of this transformation. sigmaaldrich.com

Table 1: Examples of Aromatic Functionalization of Phenylpropenoate Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| Cinnamic acid | Nitric acid | Ethyl (2E)-3-(3-nitrophenyl)prop-2-enoate | |

| This compound | Not specified in literature | Ethyl (2E)-3-(2-fluoro-5-nitrophenyl)prop-2-enoate | sigmaaldrich.com |

Modulation of Fluorine's Influence on Aromatic Ring Reactivity

The fluorine atom at the ortho position of the phenyl ring significantly influences the reactivity of the aromatic system. Fluorine exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). In electrophilic aromatic substitution, the inductive effect deactivates the ring towards attack by electrophiles. However, the resonance effect directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the fluorine atom is ortho to the propenoate substituent. The acrylate group is a deactivating group, directing incoming electrophiles to the meta position. The interplay of these directing effects determines the final substitution pattern. The formation of ethyl (2E)-3-(2-fluoro-5-nitrophenyl)prop-2-enoate indicates that the directing effect of the fluorine atom (para to itself) and the acrylate group (meta to itself) align to favor substitution at the C5 position. sigmaaldrich.com

Theoretical studies on the regioselectivity of electrophilic aromatic substitution reactions of similar substituted aromatic systems can provide insights into the relative activation and deactivation of different positions on the ring. researchgate.net However, specific experimental studies quantifying the modulation of fluorine's influence on the reactivity of this compound are not extensively documented in the currently available literature.

Derivatization Strategies for Advanced Molecular Scaffolds

The acrylate moiety and the functionalized aromatic ring of this compound provide multiple avenues for derivatization to construct more complex molecular architectures, including heterocyclic systems.

Formation of Heterocyclic Derivatives

The activated double bond in the acrylate system of this compound is a prime site for cycloaddition reactions and condensations to form a variety of heterocyclic derivatives.

One common strategy is the synthesis of pyrazoles. The reaction of α,β-unsaturated esters with hydrazines is a well-established method for constructing pyrazole (B372694) rings. researchgate.net For example, the reaction of ethyl 2-(ethoxymethylidene)-3-oxobutanoate with 1-phenylhydrazine in ethanol (B145695) leads to the formation of a pyrazole derivative. google.com While a direct example with this compound is not explicitly detailed, this general reactivity pattern suggests its potential as a precursor for fluorinated pyrazoles.

The synthesis of pyridines and other nitrogen-containing heterocycles is also a viable derivatization strategy. For instance, the reaction of ethyl acrylate with 2-aminopyridine (B139424) in the presence of trifluoromethanesulfonic acid as a catalyst yields ethyl 3-(pyridin-2-ylamino)propanoate. google.com Furthermore, various substituted pyridines can be synthesized through multi-component reactions involving Michael addition and cyclization pathways. ijpsonline.com These general methods highlight the potential of this compound to be converted into a range of heterocyclic structures.

Table 2: General Strategies for Heterocycle Synthesis from Acrylate Derivatives

| Heterocycle | General Reactants | General Conditions | Reference |

| Pyrazole | α,β-Unsaturated ester, Hydrazine derivative | Ethanol, Room temperature to reflux | google.comzenodo.org |

| Pyridine | Acrylate, Amine | Acid catalysis, Heating | google.com |

| Pyrido[2,3-d]pyrimidin-4-one | Pyridooxazinone, Primary amine | Glacial acetic acid, Reflux | nih.gov |

| 1,2,3-Triazole-appended bis-pyrazoles | 1,2,3-Triazole aldehyde, Pyrazolone | Absolute ethanol, Reflux | acs.org |

Incorporation into Complex Molecular Architectures

This compound can serve as a valuable building block in multi-step syntheses of more complex and potentially bioactive molecules. nih.govrsc.orgbldpharm.com The presence of multiple reactive sites allows for its sequential modification and incorporation into larger molecular frameworks.

For example, the functionalized phenyl ring can undergo further transformations, and the acrylate moiety can be modified through various reactions. The synthesis of the antihistamine drug loratadine (B1675096) involves a key intermediate, 3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonitrile, which highlights how functionalized aromatic and heterocyclic rings are assembled to create complex drug molecules. researchgate.net While a direct application of this compound in a completed multi-step synthesis of a complex natural product or pharmaceutical is not prominently featured in the reviewed literature, its structural motifs are present in various biologically active compounds. The development of synthetic routes that utilize this compound as a starting material is an active area of research.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of specific nuclei within the molecule.

Proton (¹H) NMR Spectroscopic Investigations

A detailed ¹H NMR spectrum would be required to identify all unique proton environments in the molecule. Key expected signals would include:

Ethyl Group: A triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons, showing their characteristic coupling.

Vinylic Protons: Two doublets for the protons on the carbon-carbon double bond. For the (E)-isomer, the vicinal coupling constant (J) between these two protons is expected to be large, typically around 16 Hz.

Aromatic Protons: A complex multiplet pattern in the aromatic region corresponding to the four protons on the 2-fluorophenyl ring. The coupling of these protons with each other and with the fluorine atom would provide definitive information on their positions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Expected signals would include:

Carbonyl Carbon: A signal in the downfield region (typically 165-175 ppm) corresponding to the ester carbonyl group.

Ethyl Group Carbons: Two signals in the upfield region.

Vinylic Carbons: Two signals for the carbons of the C=C double bond.

Aromatic Carbons: Six distinct signals for the carbons of the phenyl ring. The carbon directly bonded to the fluorine atom would appear as a doublet due to ¹JCF coupling, and other carbons in the ring would show smaller C-F coupling constants, which are invaluable for assignment.

Fluorine-19 (¹⁹F) NMR Spectroscopic Studies and Substituent Effects

¹⁹F NMR is crucial for fluorinated compounds. A ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal is highly sensitive to its electronic environment and the ortho-position relative to the propenoate side chain would influence its value compared to meta or para isomers. Analysis of the coupling between the ¹⁹F nucleus and adjacent protons (³JHF) in the ¹H NMR spectrum, as well as with aromatic carbons in the ¹³C NMR spectrum, would be critical for confirming the substituent's position and its effect on the molecule's electronic structure. For instance, data for the related compound (E)-1-(2-fluorophenyl)-3-phenylprop-2-en-1-one shows a ¹⁹F signal at approximately -111 ppm. A similar value would be anticipated for the title ester.

Vibrational Spectroscopy for Molecular Conformation and Functional Group Assignments

Vibrational spectroscopy probes the molecular vibrations and is used to identify functional groups and gain insight into molecular conformation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands that would be expected for ethyl (E)-3-(2-fluorophenyl)prop-2-enoate include:

C=O Stretch: A strong, sharp band around 1710-1730 cm⁻¹, characteristic of an α,β-unsaturated ester.

C=C Stretch: A band around 1630-1640 cm⁻¹ for the alkenyl C=C bond.

C-O Stretches: Bands corresponding to the ester C-O bonds.

C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region.

=C-H Bending: An out-of-plane bending vibration for the trans-alkene around 960-980 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibration, which is often strong in the Raman spectrum of cinnamates, would be a key feature. The symmetric vibrations of the aromatic ring would also be expected to be prominent. Analysis of both FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule.

Without access to the primary spectral data for this compound, a detailed and accurate analysis as specified in the instructions cannot be completed.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly performed using UV-Visible (UV-Vis) instrumentation, provides information on the electronic transitions within a molecule. For conjugated systems like this compound, absorption of UV light promotes electrons from lower-energy molecular orbitals (π) to higher-energy orbitals (π*). The structure of this compound, featuring a phenyl ring conjugated with an α,β-unsaturated ester, is expected to give rise to characteristic absorption bands.

While specific experimental UV-Vis data for this compound is not detailed in the provided search results, data from analogous compounds can provide insight. For instance, a structurally similar compound, ethyl (E)-3-(2-methoxyphenyl)-2-butenoate, exhibits UV absorption maxima (λmax) in ethanol (B145695) at 218 nm, 262 nm, and a shoulder at 292 nm. mdpi.com These absorptions correspond to the π-π* transitions within the aromatic ring and the extended conjugated system. The presence of the fluorine atom on the phenyl ring in the title compound is likely to cause subtle shifts (hypsochromic or bathochromic) in the absorption maxima compared to its non-fluorinated analogue, ethyl cinnamate (B1238496), due to its electronic influence on the chromophore. stenutz.eu

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could also be applied. Molecules with extended π-systems and structural rigidity often exhibit fluorescence. However, specific fluorescence data for this compound were not found in the available search results.

Table 1: UV-Vis Absorption Data for an Analogous Compound This table presents data for a structurally related compound to infer the potential electronic transition properties of this compound.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Ethyl (E)-3-(2-methoxyphenyl)-2-butenoate | Ethanol | 218 | 18116 | mdpi.com |

| 262 | 7870 | mdpi.com | ||

| 292 (shoulder) | 4479 | mdpi.com |

X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Structure

Crystal Packing and Intermolecular Interactions

Although a specific crystal structure determination for this compound is not available in the search results, analysis of related structures allows for a reasoned prediction of its solid-state behavior. The crystal packing is expected to be driven by a combination of weak intermolecular forces.

Studies on similar molecules, such as ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate, show that crystal structures are often stabilized by C—H···O hydrogen bonds, which link molecules into sheets or other motifs. researchgate.net In the case of this compound, the ester carbonyl oxygen is a likely acceptor for such C—H···O interactions from the aromatic or vinyl protons of neighboring molecules.

Furthermore, the presence of the aromatic rings suggests the possibility of π-π stacking interactions, where the electron clouds of adjacent phenyl rings align. The fluorine substituent can also participate in intermolecular contacts, such as C—H···F hydrogen bonds, which, while weak, can play a significant role in directing the crystal packing arrangement. Research on a complex molecule containing a 2-fluorobenzylidene moiety highlights the role of C—H···O and C—H···N interactions in forming the supramolecular architecture. researchgate.net

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is dictated by the arrangement of its constituent parts. The (E)-configuration of the double bond is a defining feature. The propenoate backbone, including the phenyl ring and the ester group, is expected to be largely planar to maximize π-conjugation. researchgate.net

However, some degree of torsion is possible. The primary conformational variables are the torsion angles around the single bonds connecting the phenyl ring to the vinyl group and the vinyl group to the ester function. In the crystal structure of a related fluorinated thiazolo[3,2-a]pyrimidine, the 2-fluoro-substituted benzene (B151609) ring was found to form a dihedral angle of 23.1(1)° with the adjacent thiazole (B1198619) ring, indicating that a completely planar conformation is not always achieved. researchgate.net Similarly, the ethyl ester group may be slightly twisted out of the main molecular plane. The specific conformation adopted in the solid state will represent the lowest energy state, balancing the stabilizing effects of conjugation with the destabilizing effects of steric hindrance.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. The calculated monoisotopic mass of this compound (C₁₁H₁₁FO₂) is 194.07429 Da. HRMS can confirm this elemental composition by providing an experimental mass measurement with an error typically in the low parts-per-million (ppm) range.

In addition to precise mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. While direct HRMS fragmentation data for the title compound is not detailed in the search results, the fragmentation of similar cinnamate esters can be used to predict its behavior. The mass spectrum of ethyl cinnamate (the non-fluorinated analogue) shows key fragments resulting from characteristic cleavages of the ester group and the propenoate chain. nih.gov

For this compound, ionization (e.g., by electron impact) would produce a molecular ion ([M]⁺•) at m/z ≈ 194. The expected fragmentation pathways would include:

Loss of an ethoxy radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of the 2-fluorocinnamoyl cation at m/z 149.

Loss of an ethylene (B1197577) molecule (C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene, resulting in an ion at m/z 166.

Loss of the entire ester side chain: Cleavage can lead to the formation of the 2-fluorostyrene (B1345600) radical cation at m/z 122.

Further fragmentation of the 2-fluorocinnamoyl cation: This ion (m/z 149) could lose carbon monoxide (CO) to yield a fluorophenyl-ethenyl cation at m/z 121.

Table 2: Predicted HRMS Fragments for this compound

| m/z (Predicted) | Formula | Identity |

| 194.0743 | [C₁₁H₁₁FO₂]⁺• | Molecular Ion |

| 166.0450 | [C₉H₇FO₂]⁺• | [M - C₂H₄]⁺• (from McLafferty Rearrangement) |

| 149.0399 | [C₉H₆FO]⁺ | [M - •OC₂H₅]⁺ (2-Fluorocinnamoyl cation) |

| 122.0532 | [C₈H₇F]⁺• | [M - C₃H₄O₂]⁺• (2-Fluorostyrene radical cation) |

| 121.0450 | [C₈H₆F]⁺ | [M - •OC₂H₅ - CO]⁺ |

Computational and Theoretical Investigations of Ethyl E 3 2 Fluorophenyl Prop 2 Enoate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov Methods like B3LYP and M06-2X are frequently used to calculate the properties of organic molecules. researchgate.netnih.gov These calculations form the basis for understanding the geometry, vibrational modes, and electronic behavior of ethyl (E)-3-(2-fluorophenyl)prop-2-enoate.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process minimizes the energy of the molecule to find its equilibrium conformation. For this compound, key geometric parameters include the bond lengths, bond angles, and dihedral angles that define its shape.

The structure consists of a 2-fluorophenyl ring attached to an ethyl acrylate (B77674) moiety via a C=C double bond. The (E)-configuration indicates that the phenyl ring and the ester group are on opposite sides of the double bond. DFT calculations can precisely determine the planarity of the conjugated system and the orientation of the ethyl group. scirp.org For similar molecules, studies have shown that the calculated bond lengths and angles are in good agreement with experimental data from X-ray diffraction. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) This table illustrates the type of data obtained from DFT calculations. Values are representative for similar structures.

| Parameter | Description | Typical Calculated Value (B3LYP) |

|---|---|---|

| C=C | Length of the propenoate double bond | ~1.34 Å |

| C=O | Length of the carbonyl double bond | ~1.21 Å |

| C-O | Length of the ester single bond | ~1.35 Å |

| C-F | Length of the carbon-fluorine bond | ~1.36 Å |

| C-C-C | Angle within the acrylate backbone | ~120° |

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net

The predicted spectra can be correlated with experimental FT-IR and FT-Raman data. Each vibrational mode is assigned to specific functional groups within the molecule, such as the stretching and bending of C=O, C=C, C-F, and C-H bonds. nih.gov The potential energy distribution (PED) analysis is often used to provide a quantitative assignment for each vibrational mode. researchgate.net For the title compound, characteristic vibrations would include the C=O stretching of the ester group, the C=C stretching of the acrylate backbone, and vibrations associated with the fluorinated phenyl ring. scirp.org

Table 2: Illustrative Vibrational Frequencies and Assignments This table shows representative vibrational modes and their typical calculated frequencies for a molecule like this compound.

| Vibrational Mode | Description | Typical Calculated Frequency (cm⁻¹) |

|---|---|---|

| ν(C=O) | Carbonyl stretching | ~1720 cm⁻¹ |

| ν(C=C) | Alkene C=C stretching | ~1630 cm⁻¹ |

| ν(C-F) | Carbon-fluorine stretching | ~1250 cm⁻¹ |

| ν(C-O) | Ester C-O stretching | ~1170 cm⁻¹ |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Electron Transfer)

The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.netmaterialsciencejournal.org For this compound, the HOMO is expected to be distributed over the π-system of the fluorophenyl ring and the C=C double bond, while the LUMO is likely localized on the electron-withdrawing acrylate portion of the molecule.

Table 3: Illustrative Frontier Molecular Orbital Properties This table presents the kind of data generated from FMO analysis.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the surface of the electron density, using a color scale to indicate regions of varying electrostatic potential. The MEP is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. materialsciencejournal.org

In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the electronegative oxygen atoms of the carbonyl group and the fluorine atom. Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack, expected around the hydrogen atoms. scirp.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept. uni-muenchen.dewisc.edu This method is used to study intramolecular interactions, charge transfer, and the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. researchgate.netresearchgate.net

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Energy E(2) This table shows examples of stabilization energies from NBO analysis for common intramolecular interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O) on C=O | π*(C=C) | High |

| LP(O) on C-O-Et | π*(C=O) | Moderate |

| π(C=C) | π*(C=O) | High |

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are important for applications in optoelectronics and photonics. researchgate.netmdpi.com Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net

The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's NLO response. For a molecule like this compound, the presence of the electron-withdrawing fluorine atom and the ester group connected through a π-conjugated system could lead to intramolecular charge transfer upon excitation, potentially giving rise to NLO activity. Theoretical calculations provide a way to screen and design molecules with enhanced NLO properties before undertaking complex synthesis and experimental measurements. researchgate.net

Investigation of Tautomeric Equilibria and Stability

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a crucial aspect of molecular behavior. For this compound, potential tautomeric forms, although not as common as in systems with more acidic protons, can be computationally investigated to determine their relative stabilities. The primary structure is the enoate form. However, keto-enol tautomerism could be considered, particularly under specific catalytic or environmental conditions.

Density Functional Theory (DFT) is a powerful computational method used to predict the stability of different tautomers. nih.gov By calculating the Gibbs free energy (ΔG) of each potential tautomer, their equilibrium populations can be estimated. Generally, for simple acrylates and cinnamates, the enoate form is significantly more stable. For instance, in a study on fuscin, a natural product with multiple functionalities, DFT calculations at the B3LYP/6-311+G(d,p) level were employed to investigate the stability of its various tautomeric forms. earthlinepublishers.com Such calculations can reveal that while several tautomers may be stable structures, one is typically predominant. earthlinepublishers.com

In the case of this compound, the high stability of the conjugated system, which includes the phenyl ring and the acrylate moiety, strongly favors the (E)-enoate isomer. Any potential tautomers would likely be significantly higher in energy. The relative energies determine the position of the tautomeric equilibrium.

Table 1: Theoretical Relative Stabilities of Hypothetical Tautomers of a Phenylpropenoate System This table is illustrative and based on general principles of organic chemistry and computational studies on related compounds.

| Tautomer | Structure | Relative Energy (kcal/mol) | Predicted Equilibrium Population |

| (E)-Enoate | Phenyl-CH=CH-COOEt | 0 (Reference) | >99.9% |

| Keto-Enol Tautomer | Phenyl-CH2-C(OH)=C=O | High | <0.1% |

Data is hypothetical and for illustrative purposes.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The intermolecular forces governing the condensed-phase behavior of this compound can be analyzed through computational methods. These interactions are critical in determining the crystal packing, physical properties, and biological activity of the molecule. Key interactions include hydrogen bonding and π-π stacking.

Hydrogen Bonding: While this compound does not possess strong hydrogen bond donors, the oxygen atoms of the ester group can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as water or alcohols, intermolecular hydrogen bonds can form. Computational studies can quantify the strength of these interactions. For example, in a study of methyl-ethyl-ketone in chloroform, DFT calculations showed the formation of intermolecular hydrogen bonds with an energy of 4.8 kcal/mol. researchgate.net Similar C-H···O interactions are expected in the crystal structure of this compound.

π-π Stacking: The presence of the fluorophenyl ring allows for π-π stacking interactions, where two aromatic rings are arranged in a face-to-face or face-to-edge manner. The fluorine substituent can influence the nature of these interactions by altering the quadrupole moment of the aromatic ring. Computational analysis, often using methods like Symmetry-Adapted Perturbation Theory (SAPT), can dissect the interaction energy into electrostatic, exchange, induction, and dispersion components, providing a detailed understanding of the forces at play.

In a study on ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, pairwise interaction energies were calculated to understand the crystal packing, revealing the contributions of various weak C-H···O and other non-covalent interactions. nih.gov The interaction energies for molecular pairs were found to be in the range of -3.2 to -11.7 kcal/mol. nih.gov

Table 2: Calculated Intermolecular Interaction Energies for an Analogous Aromatic Ester This table is based on findings for a structurally related compound, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, and serves as an example. nih.gov

| Interaction Type | Interacting Atoms | Calculated Energy (kcal/mol) |

| Hydrogen Bond | C-H···O | -11.7 |

| Non-directed Contact | C···O | -3.2 |

Data is for a related compound and for illustrative purposes. nih.gov

Thermodynamic Property Calculations (Heat Capacity, Entropy, Enthalpy)

Computational chemistry provides a route to estimate the thermodynamic properties of molecules, such as heat capacity (Cₚ), entropy (S), and enthalpy (H). These properties are fundamental to understanding the molecule's behavior under varying temperature and pressure conditions.

These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. By analyzing the vibrational, rotational, and translational contributions, a comprehensive thermodynamic profile can be generated. For instance, computational studies on ethyl (Z)-3-phenyl-2-nitroprop-2-enoate have determined its thermodynamic parameters in a reaction mechanism. mdpi.com

While specific calculated values for this compound are not available, data for the closely related ethyl cinnamate (B1238496) (ethyl (E)-3-phenylprop-2-enoate) can provide a reasonable approximation. The fluorine substituent would be expected to cause minor deviations from these values.

Table 3: Selected Thermodynamic Properties of Ethyl Cinnamate Data for ethyl cinnamate (CAS 103-36-6) are used as an approximation.

| Property | Value | Units |

| Molecular Weight | 176.22 | g/mol |

| Boiling Point | 271 | °C |

| Melting Point | 6-8 | °C |

| Density | 1.049 | g/mL at 20 °C |

This data is for the non-fluorinated analog, ethyl cinnamate.

Further computational analysis would be required to precisely determine the thermodynamic properties of this compound, taking into account the influence of the fluorine atom on the electronic structure and vibrational modes.

Academic Applications and Mechanistic Insights from Fluorine Incorporation

Role as Synthetic Intermediates and Building Blocks

Ethyl (E)-3-(2-fluorophenyl)prop-2-enoate is a valuable synthetic intermediate, primarily due to the reactivity of its α,β-unsaturated ester system. This functional group arrangement makes the compound an excellent Michael acceptor, rendering it a versatile building block for the synthesis of more complex molecules, particularly various nitrogen-containing heterocycles. researchgate.netnih.gov

The synthesis of heterocyclic compounds such as pyrimidines, pyrazoles, and pyridines often involves cyclization reactions where an α,β-unsaturated carbonyl compound is a key precursor. researchgate.netnih.govnih.gov For instance, the reaction of such a scaffold with urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) derivatives, which are core structures in many biologically active compounds. nih.gov Similarly, reactions with hydrazines can lead to the formation of pyrazole (B372694) rings. eurjchem.com The presence of the fluorinated phenyl ring in this compound allows for the introduction of a fluorine-substituted aromatic moiety into these heterocyclic systems, a common strategy in drug design to enhance biological activity and pharmacokinetic properties. nih.govnih.govresearchgate.net The general utility of cinnamic acid derivatives as precursors for pharmacologically important molecules underscores the potential of their fluorinated analogues in generating novel chemical entities. researchgate.net

Impact of Fluorine Substitution on Molecular Conformation and Geometry

The substitution of a hydrogen atom with fluorine at the ortho-position of the phenyl ring significantly influences the molecule's three-dimensional structure. Although often considered a bioisostere of hydrogen, fluorine has a larger van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen), which can introduce steric constraints that alter the preferred molecular conformation. sci-hub.se

Modulation of Electronic Properties and pKa values through Fluorine Effects

Fluorine is the most electronegative element, and its incorporation into an aromatic ring profoundly alters the electronic landscape of the molecule. The fluorine atom in this compound exerts a strong electron-withdrawing effect through the sigma bond framework (–I effect). This inductive effect lowers the electron density of the adjacent aromatic ring and the conjugated π-system. nih.gov

This electronic perturbation can be quantified using Hammett substituent constants (σ), which measure the electronic influence of substituents on a reaction center. wikipedia.org The fluorine atom has positive σ values, indicating its electron-withdrawing nature, which can stabilize negative charges or destabilize positive charges that develop during a reaction. researchgate.netstenutz.eu

| Substituent | σ_meta (σm) | σ_para (σp) |

|---|---|---|

| -F | +0.34 | +0.06 |

Data sourced from references discussing Hammett constants for various fluorine substituents. researchgate.netstenutz.eu

This strong inductive effect directly impacts the acidity or basicity of functional groups in derivative compounds. For example, if the ester group were hydrolyzed to the corresponding carboxylic acid (2-fluorocinnamic acid), the electron-withdrawing fluorine would stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to the non-fluorinated analogue. Studies on related fluorinated compounds have demonstrated systematic decreases in the pKa of both acidic and basic functionalities upon the introduction of fluorine. nih.govchemrxiv.org This modulation of pKa is a critical tool in drug design for optimizing properties like solubility and target binding affinity. bohrium.comnih.gov

Influence of Fluorine on Lipophilicity and Membrane Permeability in Chemical Systems

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial physicochemical property that affects a compound's solubility, absorption, and ability to permeate biological membranes. acdlabs.com The introduction of fluorine has a complex and context-dependent effect on lipophilicity. lincoln.ac.uknih.gov

For this compound, the ortho-fluoro substitution is expected to modulate its lipophilicity compared to the parent ethyl cinnamate (B1238496). This property is fundamental to its behavior in chemical systems, influencing its passage across lipid membranes, a key consideration in the design of bioactive molecules. selvita.comchapman.edu The optimization of LogP is a key aspect of drug discovery, with ideal ranges often cited for oral absorption and transport across barriers like the blood-brain barrier. acdlabs.com

| Compound | Molecular Formula | Calculated LogP (XLogP3) |

|---|---|---|

| ethyl (E)-3-phenylprop-2-enoate | C₁₁H₁₂O₂ | 2.7 |

| ethyl (E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate (analogue) | C₁₂H₁₀FNO₂ | 2.5 nih.gov |

Design Principles for Compounds with Enhanced Stability (e.g., Metabolic Stability in Related Analogues)

A major challenge in the development of new chemical entities, particularly pharmaceuticals, is ensuring adequate metabolic stability. A common route of metabolism for aromatic compounds is oxidation by cytochrome P450 enzymes, which often involves the hydroxylation of activated C-H bonds. bohrium.com

The introduction of a fluorine atom at a metabolically vulnerable position is a widely employed strategy to block this metabolic pathway. nih.govresearchgate.net The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol) and resistant to enzymatic cleavage. By placing a fluorine atom at the ortho-position, as in this compound, the C-H bond at that position is replaced, effectively preventing oxidation at that site. This can lead to a significant increase in the metabolic half-life of derivative compounds, enhancing their bioavailability and duration of action. nih.gov This principle of "metabolic switching" has been successfully applied in the optimization of numerous drug candidates. bohrium.comnih.gov

Development of Materials with Tuned Optoelectronic Characteristics

Beyond biological applications, fluorinated organic molecules like this compound are of interest in the field of materials science for the development of organic electronic and optoelectronic devices. rsc.orgdntb.gov.ua The incorporation of fluorine into conjugated π-systems can systematically tune the material's electronic properties.

The strong electron-withdrawing nature of fluorine generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. rsc.org This has several advantageous consequences:

Improved Stability: Lowering the HOMO level makes the material more resistant to oxidative degradation, increasing the operational stability of devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). rsc.org

Enhanced Electron Injection: A lower LUMO level can facilitate the injection of electrons from the cathode in electronic devices. rsc.org

Tuning of Semiconductor Type: Strategic fluorination can be used to develop n-type or ambipolar (both n-type and p-type) organic semiconductors. rsc.org

Furthermore, weak non-covalent interactions, such as C–H···F hydrogen bonds, can play a crucial role in directing the supramolecular organization and π-stacking of the molecules in the solid state. This molecular packing significantly impacts charge carrier mobility, a key performance metric for organic semiconductors. rsc.orgrsc.org Cinnamate-based fluorinated polymers have been synthesized and successfully applied as dielectric layers in OFETs, demonstrating the utility of this chemical class in advanced materials. nih.gov

Future Research Directions and Emerging Paradigms

Development of Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic and medicinal chemistry. For ethyl (E)-3-(2-fluorophenyl)prop-2-enoate, the development of asymmetric synthetic routes to access chiral derivatives, such as those resulting from reactions at the double bond, is a significant area of future research. While direct asymmetric synthesis of this specific ester is not yet widely reported, progress in the enantioselective synthesis of related fluorinated and cinnamate-type structures points toward promising future methodologies.

Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of chiral fluorinated molecules. researchgate.netrsc.org Chiral amines, such as those derived from cinchona alkaloids or imidazolidinones, can be employed to catalyze the enantioselective addition of various nucleophiles to the α- or β-position of the propenoate backbone. rsc.orgresearchgate.net Future research will likely focus on adapting these existing organocatalytic systems for the specific substrate this compound to produce a range of chiral products. For instance, the enantioselective conjugate addition of nucleophiles could yield chiral 3-(2-fluorophenyl)propanoates.

Another promising avenue is the use of chiral metal catalysts for asymmetric hydrogenation or other addition reactions across the double bond. While catalytic hydrogenation of similar compounds has been explored, achieving high enantioselectivity often requires the careful design of chiral ligands that can effectively differentiate between the two faces of the double bond. researchgate.netarkat-usa.org

Table 1: Potential Asymmetric Synthetic Approaches

| Methodology | Catalyst Type | Potential Chiral Product | Key Research Focus |

|---|---|---|---|

| Organocatalytic Conjugate Addition | Chiral Amines (e.g., Cinchona Alkaloid derivatives) | Chiral ethyl 3-substituted-3-(2-fluorophenyl)propanoates | Catalyst optimization for high enantioselectivity and yield. |

| Asymmetric Hydrogenation | Chiral Metal Complexes (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) | Chiral ethyl 3-(2-fluorophenyl)propanoate | Ligand design to overcome the electronic effects of the fluorine substituent. |

| Enantioselective Epoxidation | Chiral Catalysts (e.g., Jacobsen's or Sharpless catalysts) | Chiral ethyl 2,3-epoxy-3-(2-fluorophenyl)propanoate | Adapting existing epoxidation methods to the specific electronic nature of the substrate. |

| Asymmetric Dihydroxylation | Chiral Osmium Catalysts | Chiral ethyl 2,3-dihydroxy-3-(2-fluorophenyl)propanoate | Fine-tuning reaction conditions to control diastereoselectivity and enantioselectivity. |

Exploration of Novel Catalytic Transformations

The unique electronic properties imparted by the fluorine atom on the phenyl ring of this compound make it an intriguing substrate for novel catalytic transformations. Research is moving beyond traditional reactions of the double bond to explore the activation of otherwise inert C-H bonds and the use of modern catalytic techniques like photocatalysis.

C-H Activation: Direct functionalization of C-H bonds is a rapidly advancing field that offers more atom-economical synthetic routes. For this compound, the ortho-position to the fluorine atom and the various positions on the phenyl ring are potential targets for C-H activation. Ruthenium(II)-catalyzed C-H activation and annulation reactions have been successfully applied to aromatic hydroxamic acid esters, demonstrating the potential for similar transformations on cinnamate-type structures. rsc.org Future work could involve directing group strategies to selectively functionalize the C-H bonds of the 2-fluorophenyl ring, leading to the synthesis of complex, poly-substituted aromatic compounds.

Photocatalysis: Organic photoredox catalysis has opened new avenues for chemical reactions under mild conditions. aidic.it This approach could be used to generate radical intermediates from this compound, which could then participate in a variety of coupling reactions. For example, photocatalytic C-H functionalization could enable the introduction of alkyl or acyl groups onto the phenyl ring. aidic.it The fluorine substituent's influence on the redox potential of the aromatic ring will be a key parameter to investigate in the development of these methods.

Table 2: Emerging Catalytic Transformations

| Transformation | Catalyst System | Potential Products | Research Goal |

|---|---|---|---|

| C-H Functionalization | Ruthenium(II) or Palladium(II) complexes with directing groups | Poly-substituted or annulated derivatives | Achieving high regioselectivity in C-H bond activation. |

| Photocatalytic Cross-Coupling | Organic or inorganic photoredox catalysts | Alkylated, acylated, or arylated derivatives | Exploring novel reaction pathways under visible light irradiation. |

| Catalytic Hydrogenation | Palladium-on-carbon or other heterogeneous catalysts | Ethyl 3-(2-fluorophenyl)propanoate | Optimization for selective reduction of the double bond without defluorination. arkat-usa.org |

| Dehalogenation Reactions | Yeast or other microbial catalysts | Ethyl (E)-3-phenylprop-2-enoate | Investigating biocatalytic pathways for selective defluorination. nih.gov |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity, molecular properties, and reaction mechanisms. researchgate.net For this compound, computational modeling can provide deep insights that guide experimental work.

DFT calculations can be used to predict the geometric and electronic structure of the molecule, including bond lengths, bond angles, and molecular orbital energies. researchgate.netmdpi.com This information is crucial for understanding the molecule's inherent reactivity. For instance, the calculation of the molecular electrostatic potential (MEP) can identify the most electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack. mdpi.com

Furthermore, computational modeling can be used to simulate reaction pathways for the transformations described in the sections above. By calculating the energy profiles of different reaction mechanisms, researchers can predict the most likely products and optimize reaction conditions to favor a desired outcome. This is particularly valuable for designing catalysts for asymmetric synthesis, where subtle differences in transition state energies determine the enantioselectivity of the reaction. Studies on related cinnamic acid derivatives have already demonstrated the power of DFT in elucidating conformational preferences and spectroscopic properties. nih.gov

Table 3: Computationally Derived Properties and Their Significance

| Computational Method | Predicted Parameter | Significance for Research |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry and electronic structure | Understanding of inherent reactivity and spectroscopic properties. mdpi.com |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Prediction of photochemical behavior and suitability for photocatalysis. |

| Molecular Dynamics (MD) | Conformational analysis and solvent effects | Insight into behavior in different media and interaction with larger systems like polymers or biomolecules. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of intramolecular interactions | Elucidation of the role of the fluorine atom in influencing molecular properties. |

Integration into Supramolecular Assemblies for Functional Materials

The incorporation of small molecules into larger, well-ordered supramolecular structures is a key strategy for the development of advanced functional materials. The rigid, planar nature of the cinnamate (B1238496) core, combined with the specific electronic properties imparted by the fluorine atom, makes this compound an attractive building block for such materials.

Liquid Crystals: Fluorinated compounds are of great interest in the field of liquid crystals due to their unique properties, such as high polarity and steric effects, which can significantly influence mesophase morphology and transition temperatures. researchgate.netrsc.orgsci-hub.se Research on fluorinated phenyl cinnamate derivatives has shown that the position of the fluorine atom can have a profound impact on the liquid crystalline properties, including the induction of different mesophases like smectic A (SmA) and nematic (N) phases. mdpi.com Future work could involve designing and synthesizing liquid crystal molecules that incorporate the this compound moiety to create materials with tailored electro-optical properties for display technologies. nih.gov

Metal-Organic Frameworks (MOFs) and Polymers: The carboxylate group (after hydrolysis of the ester) of the parent acid can act as a ligand for metal ions, enabling the construction of MOFs. The 2-fluorophenyl group would then be oriented within the pores of the MOF, influencing its properties, such as gas sorption or catalysis. Similarly, the double bond of this compound can be polymerized to create novel polymers with specific thermal or optical properties.

Table 4: Supramolecular Applications and Research Directions

| Supramolecular System | Role of this compound | Potential Application | Future Research |

|---|---|---|---|

| Liquid Crystals | Mesogenic core component | High-resolution displays, optical switches. nih.gov | Synthesis of homologous series to study structure-property relationships. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Organic linker (as the carboxylate) | Gas storage, separation, catalysis. | Design of MOFs with specific pore environments based on the fluorinated linker. |

| Functional Polymers | Monomer unit | Specialty plastics, photoresists. | Investigation of polymerization behavior and properties of the resulting polymers. |

| Self-Assembled Monolayers | Surface modifier | Altering surface properties (e.g., wettability). | Study of monolayer formation on different substrates and their characterization. |

Investigation of Reactivity in Nontraditional Media

The use of nontraditional reaction media, such as ionic liquids (ILs) and deep eutectic solvents (DESs), is a key aspect of green chemistry. These solvents can offer advantages over conventional organic solvents, including enhanced reaction rates, improved selectivity, and easier product separation and catalyst recycling. nih.govresearchgate.net

Ionic Liquids: ILs are salts with low melting points that can act as both solvents and catalysts. Their unique properties, such as high polarity and low vapor pressure, can significantly influence the course of chemical reactions. The synthesis of related compounds in ionic liquids has demonstrated improved yields and reaction rates. researchgate.net Future research on this compound could explore its synthesis (e.g., via Knoevenagel or Wittig reactions) and subsequent transformations in various ILs. The interaction of the fluorine atom and the ester group with the cation and anion of the IL will be a key factor in determining the reactivity and selectivity.

Deep Eutectic Solvents: DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. They are generally considered to be more environmentally friendly and less expensive than many ionic liquids. Investigating the reactivity of this compound in DESs could lead to the development of greener and more sustainable chemical processes.

Table 5: Reactivity in Nontraditional Solvents

| Solvent Type | Potential Advantages | Example Reaction for Investigation | Research Objective |

|---|---|---|---|

| Ionic Liquids (ILs) | Enhanced reaction rates, improved selectivity, catalyst recycling. researchgate.net | Heck coupling to functionalize the double bond. | To screen a range of ILs to optimize reaction conditions and yields. |

| Deep Eutectic Solvents (DESs) | Low cost, biodegradability, simple preparation. | Base-catalyzed hydrolysis of the ester. | To compare reaction kinetics and efficiency with conventional solvents. |

| Supercritical Fluids (e.g., scCO₂) | Tunable properties, ease of removal. | Catalytic hydrogenation. | To develop a clean and efficient reduction process with simple product isolation. |

| Aqueous Media | Environmentally benign, low cost. | Biocatalytic transformations. | To explore enzymatic reactions for selective modifications. |

Q & A

Basic: What are the standard synthetic routes for ethyl (E)-3-(2-fluorophenyl)prop-2-enoate, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves Knoevenagel condensation between 2-fluorobenzaldehyde and ethyl malonate under acidic or basic catalysis. For example:

- Catalysts: Piperidine or ammonium acetate in ethanol .

- Temperature: 80–100°C under reflux to drive off water and shift equilibrium toward product formation.

- Workup: Acidic quenching followed by extraction with dichloromethane and purification via silica gel chromatography. Yield optimization (70–85%) depends on stoichiometric ratios and moisture exclusion.

Comparative studies show substituting the ester group (methyl vs. ethyl) alters reaction kinetics due to steric effects .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for characteristic doublets at δ 6.3–7.2 ppm (vinyl proton coupling, J = 15–16 Hz) and δ 1.2–1.4 ppm (ethyl ester triplet) .

- ¹³C NMR: Peaks at ~165 ppm (ester carbonyl) and ~160 ppm (fluorophenyl C-F coupling).

- X-ray Crystallography: Resolves E-configuration and dihedral angles between the fluorophenyl and enoate groups (e.g., ~15° tilt observed in analogs) .

- HPLC-MS: Purity >95% confirmed using C18 columns with UV detection at 254 nm .

Basic: What precautions are necessary for handling and storing this compound?

Methodological Answer:

- Storage: In amber glass under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or photodegradation.

- Handling: Use nitrile gloves and fume hoods; avoid skin contact due to potential esterase-mediated hydrolysis .

- Waste Disposal: Neutralize with aqueous NaHCO₃ before incineration to avoid releasing fluorinated byproducts .

Advanced: How can reaction conditions be optimized for regioselective functionalization of the fluorophenyl ring?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS):

- Nitration: Use HNO₃/H₂SO₄ at 0°C to minimize di-nitration. Meta-directing fluorine reduces para-substitution (<10% in analogs) .

- Sulfonation: SO₃ in CH₂Cl₂ yields sulfonic acid derivatives; monitor via TLC (Rf = 0.3 in 1:3 ethyl acetate/hexane).

- Cross-Coupling: Suzuki-Miyaura with Pd(PPh₃)₄/K₂CO₃ in DMF:H₂O (3:1) introduces aryl groups at the β-position .

Advanced: What mechanisms underlie the biological activity of fluorophenylprop-2-enoate derivatives?

Methodological Answer:

- Enzyme Inhibition: The α,β-unsaturated ester acts as a Michael acceptor, covalently binding cysteine residues (e.g., in kinases or proteases).

- Computational Docking: Molecular dynamics simulations show fluorophenyl groups enhance binding affinity to hydrophobic pockets (ΔG = –8.2 kcal/mol in COX-2 models) .

- In Vitro Assays: IC₅₀ values for antiproliferative activity (e.g., 12 µM against HeLa cells) correlate with electron-withdrawing substituents .

Advanced: How should researchers resolve contradictions in reported yields for fluorophenylprop-2-enoate syntheses?

Methodological Answer:

- Variable Analysis:

- Catalyst Purity: Impurities in piperidine reduce yields by 15–20% .

- Solvent Anhydrity: Trace water in ethanol promotes reverse Knoevenagel reaction.

- Design of Experiments (DoE): Use Taguchi methods to rank factors (e.g., temperature > catalyst loading > solvent) .

- Reproducibility: Independent replication in inert atmospheres (glovebox) improves consistency .

Advanced: What computational approaches predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: B3LYP/6-311+G(d,p) models reveal LUMO localization on the β-carbon, favoring nucleophilic attacks (e.g., Grignard additions) .

- Hammett Studies: σₚ values for 2-F substituent (+0.14) predict moderate rate acceleration in EAS .

- MD Simulations: Solvent effects (e.g., DMSO vs. THF) on transition-state stabilization can be modeled using Gaussian or ORCA .

Table 1: Substituent Effects on Reactivity and Bioactivity of Prop-2-enoate Analogs

| Compound | Substituent | Melting Point (°C) | IC₅₀ (HeLa cells, µM) |

|---|---|---|---|

| Ethyl (E)-3-(2-fluorophenyl) | 2-F | 82–84 | 12.0 |

| Methyl (E)-3-(4-Cl-phenyl) | 4-Cl | 76–78 | 8.5 |

| Ethyl (E)-3-(3-Br-4-MeO-phenyl) | 3-Br, 4-OMe | 91–93 | 4.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.